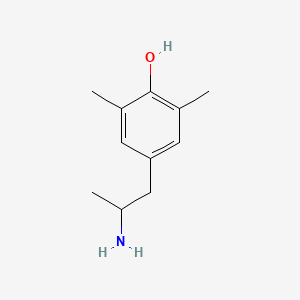
4-(2-Aminopropyl)-2,6-xylenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminopropyl)-2,6-xylenol is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of an aminopropyl group attached to the benzene ring, which also contains two methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropyl)-2,6-xylenol typically involves the reaction of 2,6-dimethylphenol with 2-aminopropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminopropyl)-2,6-xylenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The aminopropyl group can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen or nitro groups.
Aplicaciones Científicas De Investigación
4-(2-Aminopropyl)-2,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of polymers and resins due to its phenolic structure.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminopropyl)-2,6-xylenol involves its interaction with various molecular targets and pathways. It can act as a central nervous system stimulant by promoting the release of neurotransmitters such as norepinephrine and dopamine. This is achieved through its action on adrenergic nerve terminals, leading to increased neurotransmitter release and subsequent stimulation of the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyamphetamine: Similar in structure but with different pharmacological properties.
2-Aminothiazole-based Compounds: Share the aminopropyl group but differ in the core structure and biological activities.
Uniqueness
4-(2-Aminopropyl)-2,6-xylenol is unique due to its combination of phenolic and aminopropyl functionalities, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
24160-31-4 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-(2-aminopropyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-7-4-10(6-9(3)12)5-8(2)11(7)13/h4-5,9,13H,6,12H2,1-3H3 |
Clave InChI |
ZXGDIDJCGJRCPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)CC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



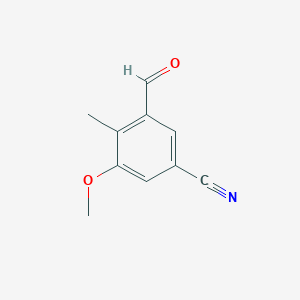

![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)

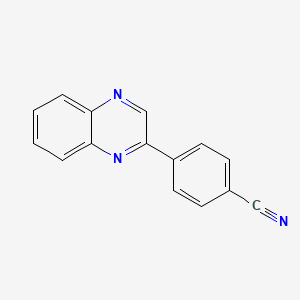
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
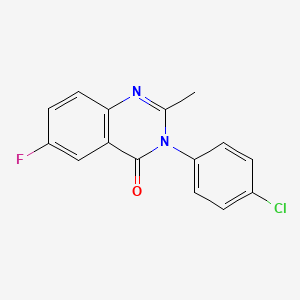
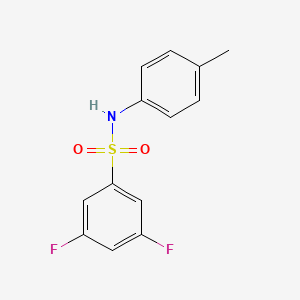

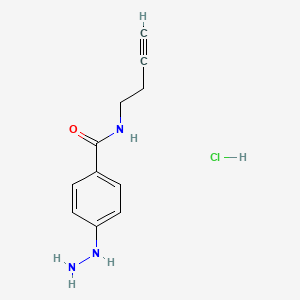
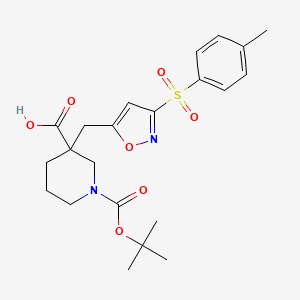
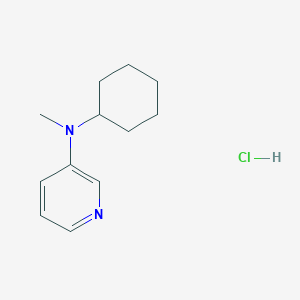
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
